Laserine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Laserine can be synthesized through the esterification of specific phenylpropanoid precursors. The process involves the reaction of these precursors with appropriate alcohols under acidic conditions to form the ester bond . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Laser trilobum. The roots are harvested during the fruiting season and subjected to a series of extraction and purification steps. The extracted compounds are then separated using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Laserine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Laserine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of laserine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can modulate enzyme activities and influence cellular processes. It is believed to exert its effects through the activation or inhibition of key signaling pathways, leading to various physiological responses .
Comparison with Similar Compounds
Laserine is often compared with other phenylpropanoid esters, such as 2-epithis compound and helmanticine . These compounds share similar chemical structures but differ in their specific functional groups and biological activities. This compound’s unique ester configuration and its specific interactions with molecular targets distinguish it from these similar compounds .
List of Similar Compounds
- 2-Epithis compound
- Helmanticine
- Hydroxypeucedanine
- Crocatone (Latifolone)
Properties
IUPAC Name |
[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-7-12(3)20(22)27-14(5)18(28-21(23)13(4)8-2)15-9-16(24-6)19-17(10-15)25-11-26-19/h7-10,14,18H,11H2,1-6H3/b12-7-,13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFLQBNCXIFWEL-AJDRMPRJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19946-83-9 |
Source
|
Record name | Laserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019946839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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